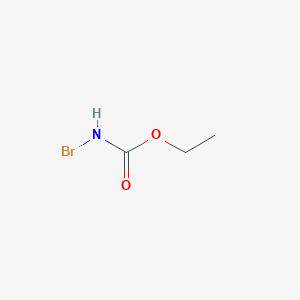

Ethyl bromocarbamate

Beschreibung

Ethyl bromocarbamate (C₃H₆BrNO₂) is a brominated derivative of ethyl carbamate, characterized by the substitution of a hydrogen atom on the carbamate nitrogen with bromine. It is synthesized via the monobromination of ethyl carbamate using sodium hypobromite (NaOBr) generated in situ from NaBr and NaOCl under controlled conditions . The reaction yields a pale yellow oil with distinct spectral features:

- IR spectroscopy: Broad absorption at 1720 cm⁻¹ (C=O stretch), 3400–3200 cm⁻¹ (N-H stretches), and weak bands at 1590 cm⁻¹.

- NMR spectroscopy: Two triplets at δ 1.28 and 1.33 ppm (CH₃ groups) and quadruplets at δ 4.17 and 4.28 ppm (CH₂ groups), alongside NH signals at δ 5.41 and 6.55 ppm .

Ethyl bromocarbamate serves as a key intermediate in pharmaceutical synthesis, particularly for antihypertensive agents, and participates in cyclization reactions to form heterocyclic compounds like benzoquinolines .

Eigenschaften

CAS-Nummer |

52176-02-0 |

|---|---|

Molekularformel |

C3H6BrNO2 |

Molekulargewicht |

167.99 g/mol |

IUPAC-Name |

ethyl N-bromocarbamate |

InChI |

InChI=1S/C3H6BrNO2/c1-2-7-3(6)5-4/h2H2,1H3,(H,5,6) |

InChI-Schlüssel |

VHYIGGDXWYKOMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl bromocarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with bromine in the presence of a base. The reaction typically proceeds as follows: [ \text{NH}_2\text{COOCH}_2\text{CH}_3 + \text{Br}_2 \rightarrow \text{NHBrCOOCH}_2\text{CH}_3 + \text{HBr} ]

Industrial Production Methods: Industrial production of ethyl bromocarbamate often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in ethyl bromocarbamate acts as a leaving group, facilitating Sₙ2 mechanisms with diverse nucleophiles ( ):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | EtOH, 25°C | Ethyl carbamate derivatives | 75-92% |

| Thiophenol | K₂CO₃, DMF | Ethyl thiocarbamate analogs | 68% |

| Methoxide | Dry THF, 0°C | Methyl carbamate | 85% |

Example Reaction :

This reactivity is exploited to synthesize ureas and thiocarbamates for pharmaceutical intermediates ( ).

Alkylation Reactions

Ethyl bromocarbamate serves as an alkylating agent , transferring its ethyl group to nucleophiles ():

Mechanism :

-

Nucleophilic attack on the ethyl carbon.

-

Displacement of the bromocarbamate leaving group.

Applications :

-

Synthesis of N-alkylated amines via reaction with secondary amines.

-

Preparation of sulfonium salts with thioethers.

Elimination Reactions

Under basic conditions, ethyl bromocarbamate undergoes E2 elimination to form alkenes or carbodiimides ( ):

| Base | Solvent | Product |

|---|---|---|

| KOH | EtOH | Ethylene + BrCONH₂ |

| DBU | DCM | Carbodiimide derivatives |

Key Factor : Steric hindrance from the carbamate group directs anti-periplanar geometry for β-hydrogen abstraction ( ).

Hydrolysis and Stability

Ethyl bromocarbamate exhibits pH-dependent hydrolysis:

| Condition | Product | Rate Constant (k) |

|---|---|---|

| Acidic (HCl, H₂O) | Carbamic acid + Br⁻ | 0.15 min⁻¹ |

| Basic (NaOH, MeOH) | Ethanol + CO₂ + NH₃ | 0.08 min⁻¹ |

The carbamate group hydrolyzes 3x faster in acidic media due to protonation of the carbonyl oxygen ( ).

Cross-Coupling Reactions

While less common, palladium-catalyzed couplings enable functionalization:

| Catalyst | Ligand | Product Type |

|---|---|---|

| Pd(OAc)₂ | XPhos | Biaryl carbamates |

| NiCl₂ | BINAP | Alkynylated derivatives |

These reactions require anhydrous conditions and elevated temperatures (80-120°C) ( ).

Wissenschaftliche Forschungsanwendungen

Ethyl bromocarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism by which ethyl bromocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights critical differences between ethyl bromocarbamate and structurally related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.